6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopentyloxy group attached to the pyridine ring at the 6th position and a sulfonyl chloride group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-sulfonic acid.
Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Sulfonyl Chloride Formation: The sulfonic acid group is converted to a sulfonyl chloride group using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and purity. The process may include:
Continuous Addition of Reagents: Phosphorus pentachloride is added to the reaction mixture in a stepwise or continuous manner to ensure complete conversion of the sulfonic acid group to the sulfonyl chloride.
Purification: The reaction mixture is subjected to distillation under reduced pressure to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Analytical Chemistry: It is used as a derivatization agent to enhance the sensitivity of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wirkmechanismus
The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles:
Nucleophilic Attack: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, which can be exploited in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-pyridine-3-sulfonyl chloride: Similar structure but with a chloro group instead of a cyclopentyloxy group.
6-Methoxy-pyridine-3-sulfonyl chloride: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2-Chloro-pyridine-3-sulfonyl chloride: Similar structure but with a chloro group at the 2nd position instead of a cyclopentyloxy group at the 6th position.
Uniqueness
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H12ClNO3S |
---|---|
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
6-cyclopentyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)9-5-6-10(12-7-9)15-8-3-1-2-4-8/h5-8H,1-4H2 |
InChI-Schlüssel |
BROGTSAZJBIUAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.